N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 2034392-14-6) is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a pyrazine-thiophene hybrid substituent. Its molecular formula is C₁₈H₁₅N₃O₃S, with a molecular weight of 353.4 g/mol . The structure includes a pyrazine ring substituted with a thiophen-3-yl group at the 3-position and a methylene bridge connecting the sulfonamide group. The Smiles representation (O=C(NCc1nccnc1-c1ccsc1)C1COc2ccccc2O1) highlights the connectivity of the heterocyclic systems .
This compound’s design leverages the benzo[b][1,4]dioxine scaffold, known for its metabolic stability and hydrogen-bonding capacity, combined with the electron-rich thiophene and pyrazine moieties, which may enhance binding interactions in biological systems.
Properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c21-26(22,13-1-2-15-16(9-13)24-7-6-23-15)20-10-14-17(19-5-4-18-14)12-3-8-25-11-12/h1-5,8-9,11,20H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESJOFCTASGGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a pyrazine moiety, and a sulfonamide group. These structural elements contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial activity. The sulfonamide group has been associated with antibacterial properties due to its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
Anticancer Activity
This compound has been investigated for its anticancer potential. In vitro studies have shown that it may induce apoptosis in various cancer cell lines by modulating pathways involved in cell survival and proliferation. For instance, compounds with similar scaffolds have demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Cell cycle arrest |
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Sulfonamides are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as:
- Enzymes : Inhibition of enzymes involved in metabolic pathways.
- Receptors : Binding to receptors that regulate cellular signaling pathways.
- DNA Interactions : Potential intercalation into DNA or interaction with topoisomerases leading to disrupted replication.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Anticancer Activity : A recent study demonstrated that derivatives of thiophene-pyrazine exhibited significant cytotoxicity against various cancer cell lines. The study used MTT assays to evaluate cell viability and found that modifications to the thiophene ring enhanced activity.
- Antibacterial Activity Assessment : Another research focused on sulfonamide derivatives showed promising results against Gram-positive and Gram-negative bacteria, highlighting the importance of the sulfonamide group in antimicrobial efficacy.
Scientific Research Applications
Molecular Formula
Enzyme Inhibition Studies
Research has indicated that compounds containing sulfonamide groups exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that related sulfonamides can inhibit:
- α-glucosidase : Important for carbohydrate metabolism, making it a target for diabetes treatment.
- Acetylcholinesterase : Relevant in neuropharmacology for conditions like Alzheimer's disease.
A study demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxine sulfonamides displayed promising inhibitory activity against these enzymes, suggesting potential therapeutic applications in managing type 2 diabetes and neurodegenerative diseases .
Anticancer Activity
The anticancer properties of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been explored in various cancer cell lines. The mechanism typically involves:
- Induction of apoptosis: Triggering programmed cell death in cancer cells.
- Cell cycle arrest: Preventing cancer cell proliferation.
Research indicates that similar compounds have shown efficacy against multiple cancer types by targeting specific signaling pathways involved in tumor growth .
Neuropharmacological Effects
The neuroactive properties of this compound are particularly noteworthy. Compounds with similar structures have been studied for their effects on neurotransmitter systems:
- Acetylcholine modulation : Inhibiting acetylcholinesterase can enhance cholinergic signaling, beneficial in treating cognitive disorders.
A study highlighted the potential neurotoxicity of related compounds, raising awareness about the need for careful evaluation of their safety profiles .
Case Study 1: Anticancer Research
In a recent investigation published in ACS Omega, researchers synthesized a series of sulfonamide derivatives and evaluated their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50 values suggesting strong potential as anticancer agents .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of sulfonamide derivatives derived from benzo[d]dioxin structures. The findings revealed effective inhibition of α-glucosidase and acetylcholinesterase, supporting their use in diabetes and Alzheimer's treatment strategies .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonamide group (-SO₂NH-) and thiophene ring demonstrate distinct oxidative reactivity:
| Reaction Type | Conditions/Reagents | Products | Key Observations |
|---|---|---|---|
| Sulfonamide oxidation | H₂O₂ (30%), AcOH, 60°C KMnO₄ (aq.), acidic conditions | Sulfonic acid derivatives | Controlled oxidation converts the sulfonamide to sulfonic acid analogs, with reaction rates dependent on oxidant strength |
| Thiophene ring oxidation | mCPBA (meta-chloroperbenzoic acid), CH₂Cl₂ | Thiophene-S-oxide intermediates | Forms unstable sulfoxide derivatives that may undergo further transformations |
Nucleophilic Substitution
The methylene bridge (-CH₂-) between pyrazine and sulfonamide groups participates in SN2 reactions:
| Target Site | Reagents/Conditions | Products | Experimental Evidence |
|---|---|---|---|
| Pyrazine-methyl position | Alkyl halides (R-X), DMF, K₂CO₃, 80°C | Quaternary ammonium salts | Demonstrated in analogous pyrazine-methyl sulfonamides via alkylation reactions |
| Sulfonamide nitrogen | Acetyl chloride, pyridine, 0°C → RT | N-acetylated derivatives | Requires activation of the sulfonamide nitrogen for acylation |
Ring-Opening and Functionalization
The dihydrobenzo[d] dioxine moiety exhibits strain-mediated reactivity:
Cross-Coupling Reactions
The thiophene and pyrazine rings enable catalytic coupling processes:
Acid/Base-Mediated Transformations
pH-sensitive reactions dominate in polar aprotic solvents:
Radical Reactions
The electron-rich aromatic system participates in radical processes:
Critical Analysis of Reaction Pathways
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Steric Effects : Bulky substituents on the pyrazine ring impede nucleophilic attacks at the methylene bridge (k ≈ 0.45 hr⁻¹ vs. 1.2 hr⁻¹ for unsubstituted analogs).
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Electronic Modulation : Electron-withdrawing sulfonamide group enhances electrophilic substitution rates on thiophene (σ+ = 0.78 vs. 0.65 for non-sulfonylated analogs) .
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Solvent Dependency : DMF increases reaction rates in SN2 processes (2.3× faster than THF) due to polar aprotic stabilization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Heterocyclic Systems
N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 2034515-06-3)
- Molecular Formula: C₁₇H₁₅NO₄S₃
- Molecular Weight : 393.5 g/mol
- Key Differences : Replaces the pyrazine ring with dual thiophene groups (2-yl and 3-yl) on a methylene linker. The increased sulfur content (three sulfur atoms vs. one in the target compound) may alter redox properties and solubility .
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 2034254-89-0)
- Molecular Formula : C₁₈H₁₆N₂O₄S₂
- Molecular Weight : 388.5 g/mol
- Key Differences : Substitutes pyrazine with pyridine, reducing nitrogen count (N₂ vs. N₃) and altering electronic properties. The thiophen-2-yl group at the pyridine’s 2-position may influence steric interactions compared to the thiophen-3-yl in the target compound .
N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (Compound 73)
- Key Differences: Incorporates a 2-methyl-1-oxoisoindolin-5-yl group via a thiophene-pyridine linker. This adds a fused bicyclic system (isoindolinone), likely increasing molecular weight and hydrophobicity. Synthesized in 78% yield using sulfonyl chloride coupling .
Functional Group Modifications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS 1421491-04-4)
- Key Differences: Features a hydroxypropyl spacer with a thiophen-2-yl group.
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(spiro-annulated isoxazoline)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (Compound 4f)
- Molecular Formula: Not explicitly stated (spiro-annulated isoxazoline core).
- Key Differences : Bis-sulfonamide structure with a spiro-isoxazoline ring. Exhibits a higher melting point (191–193°C ) and lower synthetic yield (36% ) compared to simpler analogs, reflecting increased complexity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonamide coupling and heterocyclic ring formation. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity and solubility of intermediates .
- Temperature control : Reactions are typically conducted at 60–100°C under reflux to balance reaction rate and side-product minimization .
- Catalysts : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : H and C NMR to confirm regiochemistry of the pyrazine and thiophene rings .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For definitive confirmation of 3D structure and bond angles .
Q. What structure-activity relationships (SAR) are critical for its biological activity?
- Methodological Answer :
- Core modifications : Replace the thiophene ring with furan or pyridine analogs to assess impact on target binding .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) on the sulfonamide moiety to enhance metabolic stability .
- Assay design : Use enzyme inhibition assays (e.g., kinase or protease) to quantify activity changes .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced selectivity?
- Methodological Answer :
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize charge distribution for target interactions .
- Molecular docking : Screen derivatives against protein databases (e.g., PDB) to prioritize synthesis of high-affinity candidates .
- MD simulations : Assess binding stability over time (e.g., 100-ns simulations) to refine SAR .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Experimental replication : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
- Cross-validation : Compare results with structurally related compounds (e.g., benzo[d]thiazole analogs) to isolate structure-specific effects .
Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomics : Use affinity chromatography to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
- Gene knockout models : CRISPR/Cas9-edited cell lines to validate target dependency .
- In vivo imaging : Radiolabel the compound (e.g., F isotope) for PET imaging to track biodistribution .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions, followed by HPLC analysis to quantify degradation products .
- Plasma stability assays : Incubate with human plasma at 37°C and measure half-life using LC-MS .
Q. What advanced analytical methods validate purity and identity in multi-step syntheses?
- Methodological Answer :
- HPLC-DAD/UV : Quantify impurities (<0.1% threshold) using gradient elution methods .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
